molecular formula C19H16FN5O2S B2525937 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922083-15-6

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2525937
CAS No.: 922083-15-6
M. Wt: 397.43
InChI Key: OVZSLKLLQQZFCP-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities. They are structurally similar to adenine, one of the four nucleobases in the genetic code, which allows them to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group attached to an ethyl linker, which is further connected to a thiophene-2-carboxamide group . The presence of the fluorobenzyl group suggests that it may have interesting electronic properties .

Scientific Research Applications

Heterocyclic Synthesis

Heterocyclic chemistry is a significant area of organic chemistry, involving the synthesis of cyclic compounds that contain atoms of at least two different elements as members of their rings. The compound has been explored in the synthesis of various heterocyclic compounds due to its structural versatility. One study focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the generation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in generating a diverse array of heterocycles which are essential in medicinal chemistry and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis of Heterocycles Containing Tetrahydrobenzo[4,5]thieno[2,3-d]Pyrimidine and Coumarin Moieties

Another research application involves the synthesis of complex heterocycles that combine tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. These compounds have been synthesized through rearrangement processes, indicating the chemical's potential in facilitating complex reactions leading to compounds with possible therapeutic applications (Vasylyev, Bilokin, Branytska, Kovalenko, & Chernykh, 1999).

Mycobacterium tuberculosis GyrB Inhibitors

In the context of antimicrobial research, derivatives of the compound have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant activity in vitro. This application underscores the potential of the compound in contributing to the development of new treatments for tuberculosis, a major global health challenge (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Synthesis and Cytotoxic Activity of Pyrazolo[1,5-a]Pyrimidines

Research has also explored the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, evaluating their cytotoxic activity against human cancer cell lines. Such studies highlight the compound's relevance in cancer research, contributing to the identification and development of new anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given its structural similarity to adenine . Additionally, new synthetic routes could be developed to improve its synthesis .

Mechanism of Action

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c20-15-5-2-1-4-13(15)11-24-12-22-17-14(19(24)27)10-23-25(17)8-7-21-18(26)16-6-3-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZSLKLLQQZFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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